

A Technical Guide to the Physical Properties of 1,3-Diphenoxylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diphenoxylbenzene

Cat. No.: B1666200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of **1,3-diphenoxylbenzene**, also known as resorcinol diphenyl ether. The information is presented to support research and development activities, with a focus on clarity and experimental context. All quantitative data are summarized for ease of reference, and standard experimental methodologies for determining these properties are detailed.

Core Physical and Chemical Properties

1,3-Diphenoxylbenzene is an organic compound notable for its diaryl ether structure.^[1] It serves as a versatile building block in organic synthesis.^[2] The fundamental physical characteristics of this compound are crucial for its handling, application, and analysis in a laboratory setting.

Data Presentation: Physical Property Summary

The key physical properties of **1,3-diphenoxylbenzene** are summarized in the table below. These values are compiled from various chemical data sources and represent standard, accepted figures for the compound under specified conditions.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₄ O ₂	[2][3][4]
Molecular Weight	262.30 g/mol	[3][5]
Appearance	White crystals or crystalline powder	[3][6][7]
Melting Point	59-61 °C (lit.)	[3][5][6]
Boiling Point	189 °C at 2 mmHg	[3][6]
Density	~1.111 g/cm ³ (estimate)	[3][6]
Water Solubility	Insoluble	[2]
CAS Number	3379-38-2	[3][5]

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the primary physical properties of an organic solid like **1,3-diphenoxylbenzene**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8][9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8] The capillary method is a common and reliable technique for this measurement.[8][10]

Methodology:

- Sample Preparation: Ensure the **1,3-diphenoxylbenzene** sample is completely dry and finely powdered.
- Loading the Capillary Tube: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[11]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. A thermometer should be positioned to accurately measure the temperature of

the block.[8]

- Heating and Observation:
 - Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (59-61°C).[11]
 - Reduce the heating rate to a slow, steady increase of about 1-2°C per minute.[8]
- Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).[8][12]

Boiling Point Determination (Micro-scale Capillary Method)

For substances with high boiling points or when only a small amount of sample is available, a micro-scale method is employed. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[13][14]

Methodology:

- Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube or fusion tube.
- Capillary Setup: Take a standard melting point capillary tube and seal one end. Place this sealed capillary tube into the test tube containing the liquid, with the open end down.[15]
- Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum heating block.[14]
- Heating and Observation:
 - Heat the bath slowly and steadily.
 - As the temperature rises, air trapped in the inverted capillary will bubble out.[14]

- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor is now filling the capillary.
- Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[14] This occurs when the external pressure equals the vapor pressure of the liquid.

Density Determination (Liquid Displacement Method)

Since **1,3-diphenoxylbenzene** is a solid that is insoluble in water, its density can be determined using the principle of liquid displacement.

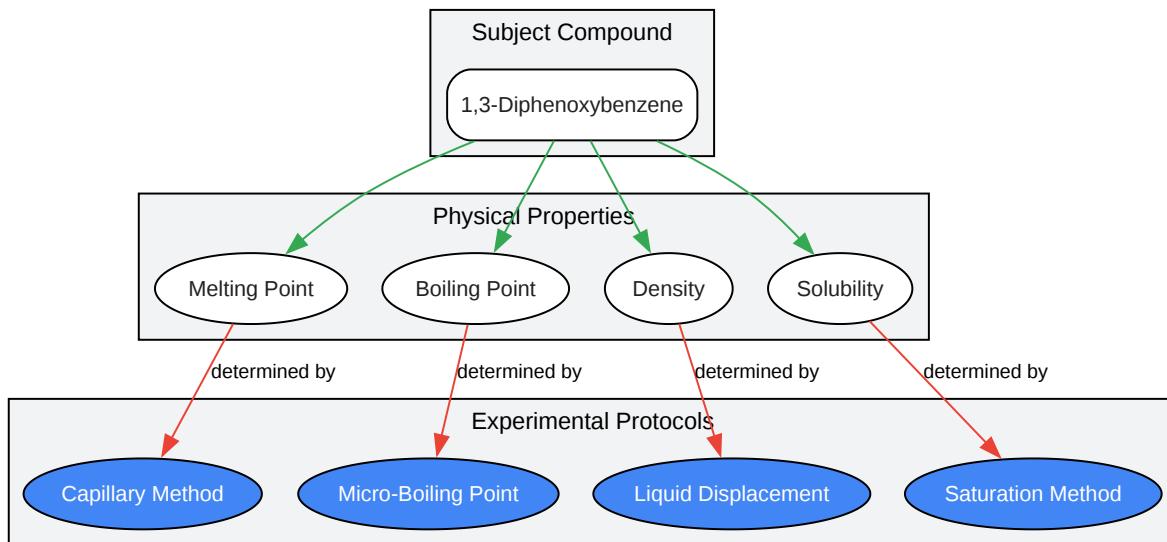
Methodology:

- Mass Measurement: Accurately weigh a sample of **1,3-diphenoxylbenzene** crystals using an analytical balance. Record this mass (m).
- Initial Volume Measurement: Add a precisely known volume of a liquid in which the compound is insoluble (e.g., water) to a graduated cylinder. Record this initial volume (V_1).
- Displacement: Carefully add the weighed solid sample to the graduated cylinder, ensuring all of the solid is submerged and no liquid splashes out.
- Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V_2).[16]
- Calculation:
 - The volume of the solid sample is $V = V_2 - V_1$.
 - The density (ρ) is calculated using the formula: $\rho = m / V$.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17] A qualitative and a simple quantitative method are described below.

Methodology (Qualitative):


- Preparation: Place a small, measured amount of solvent (e.g., 1 mL of water, ethanol, etc.) into a small test tube.
- Solute Addition: Add a small amount (e.g., 10 mg) of **1,3-diphenoxylbenzene** to the test tube.
- Observation: Stopper the tube and shake vigorously for 1-2 minutes.^[17] Observe if the solid dissolves completely.
- Categorization: If the solid dissolves, it is "soluble." If it remains undissolved, it is "insoluble." If some dissolves but not all, it is "partially soluble."^[18] The temperature should be kept constant and recorded.^[17]

Methodology (Quantitative - Saturation Method):

- Preparation: Add an excess amount of **1,3-diphenoxylbenzene** to a known volume of a specific solvent in a flask.
- Equilibration: Seal the flask and agitate it (e.g., using a shaker or magnetic stirrer) at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution becomes saturated.^[19]
- Separation: Allow any undissolved solid to settle. Carefully remove a known volume of the clear, saturated supernatant, ensuring no solid particles are transferred.
- Analysis: Evaporate the solvent from the collected supernatant and accurately weigh the remaining solid residue.
- Calculation: The solubility is expressed as the mass of the dissolved solid per volume of solvent (e.g., in g/100 mL).

Logical & Experimental Workflow

The following diagram illustrates the logical relationship between the physical properties of **1,3-diphenoxylbenzene** and the experimental protocols used for their determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,3-DIPHENOXYBENZENE price, buy 1,3-DIPHENOXYBENZENE - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 1,3-Diphenoxylbenzene = 99 3379-38-2 [sigmaaldrich.com]

- 6. 3379-38-2 CAS MSDS (1,3-DIPHENOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,3-Diphenoxylbenzene | C18H14O2 | CID 76911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pennwest.edu [pennwest.edu]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. byjus.com [byjus.com]
- 16. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. education.com [education.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 1,3-Diphenoxylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666200#physical-properties-of-1-3-diphenoxylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com